molecular formula C16H9BrO B11768176 8-Bromonaphtho[2,1-b]benzofuran

8-Bromonaphtho[2,1-b]benzofuran

Cat. No.: B11768176
M. Wt: 297.14 g/mol
InChI Key: FTGQPLAARFFHJK-UHFFFAOYSA-N
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Description

8-Bromonaphtho[2,1-b]benzofuran is a chemical compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[2,1-b]benzofuran, a polycyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromonaphtho[2,1-b]benzofuran typically involves the bromination of naphtho[2,1-b]benzofuran. One common method is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the photorearrangement reaction of 4H-chromen-4-one derivatives, which includes photocyclization, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions: 8-Bromonaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include dihydro derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 8-Bromonaphtho[2,1-b]benzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Naphtho[2,1-b]benzofuran: The parent compound without the bromine substitution.

    Dibenzo[b,d]furan: A related compound with a similar polycyclic structure but different substitution patterns.

Uniqueness: 8-Bromonaphtho[2,1-b]benzofuran is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This substitution can enhance its potential as a precursor for further functionalization and as a candidate for various applications in research and industry .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

8-bromonaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9H

InChI Key

FTGQPLAARFFHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=CC=C4)Br

Origin of Product

United States

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